molecular formula C19H21N B1679971 Nortriptyline CAS No. 72-69-5

Nortriptyline

Cat. No. B1679971
CAS RN: 72-69-5
M. Wt: 263.4 g/mol
InChI Key: PHVGLTMQBUFIQQ-UHFFFAOYSA-N
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Description

Nortriptyline is a tricyclic antidepressant used to treat depression . It is thought to work by increasing the activity of serotonin in the brain . Nortriptyline is also sometimes used for chronic pain and other conditions .


Molecular Structure Analysis

Nortriptyline has a molecular formula of C19H21N . For a detailed molecular structure, you may refer to resources like ChemSpider .


Chemical Reactions Analysis

Nortriptyline undergoes oxidation with KMnO4 in acidic and basic media . The decrease in absorbance at 525.5 nm in acidic medium and the increase in absorbance at 608.5 nm in basic medium were measured as a function of time .


Physical And Chemical Properties Analysis

While specific physical and chemical properties of Nortriptyline were not found in the search results, such properties would typically include solubility, melting point, boiling point, and others. For a detailed analysis, specialized databases or resources like ChemSpider can be referred to .

Safety And Hazards

Nortriptyline has several side effects and precautions associated with its use . It should not be used if you recently had a heart attack or if you have used an MAO inhibitor in the past 14 days . Some young people have thoughts about suicide when first taking an antidepressant . It’s important to stay alert to changes in your mood or symptoms and report any new or worsening symptoms to your doctor .

properties

IUPAC Name

N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H21N/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19/h2-5,7-11,20H,6,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVGLTMQBUFIQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC=C1C2=CC=CC=C2CCC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023384
Record name Nortriptyline
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Molecular Weight

263.4 g/mol
Source PubChem
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Physical Description

Solid
Record name Nortriptyline
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Solubility

8.74e-04 g/L
Record name Nortriptyline
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Mechanism of Action

Though prescribing information does not identify a specific mechanism of action for nortriptyline, is believed that nortriptyline either inhibits the reuptake of the neurotransmitter serotonin at the neuronal membrane or acts at the level of the beta-adrenergic receptors. It displays a more selective reuptake inhibition for noradrenaline, which may explain increased symptom improvement after nortriptyline therapy. Tricyclic antidepressants do not inhibit monoamine oxidase nor do they affect dopamine reuptake. As with other tricyclics, nortriptyline displays affinity for other receptors including mACh receptors, histamine receptors, 5-HT receptors, in addition to other receptors., The mechanism of adverse imipramine-induced reactions ... was investigated by precipitating such reactions in rats with three injections (ip) of imipramine (5-40 mg/kg) at 24, 5, and 1 hr before testing, and comparing their occurrence with comparable treatments using specific noradrenergic and serotonergic reuptake inhibitors (nortriptyline (10 or 30 mg/kg, ip), citalopram (0.5-5.0 mg/kg, ip)). This initial study indicated that these reactions were mediated by imipramine's noradrenergic effects., The effect of equal-dose regimens of amitriptyline and nortriptyline on the concn of serotonin, dopamine and major acidic metabolites was compared in 5 distinct brain regions as a function of inbred mouse strain. Amitriptyline incr to a greater extent the regional brain serotonin levels in the albino BALB/c mouse than did nortriptyline. Both drugs incr serotonin levels but decr cerebral 5-hydroxyindoleacetic acid levels in some distinct brain regions of the black C57BL/6 mouse strain. The results suggest a strain-dependent differential incr in brain serotonin turnover in specific mouse strain brain regions which may account for the greater incidence of amitriptyline-induced sedation and seizures. The BALB/c mouse was also found to be more sensitive than the C57BL/6 strain to the action of both drugs on dopamine and major acidic metabolites with amitriptyline showing more regional brain potency than nortriptyline. The data suggest an incr in dopamine turnover particularly in brain areas assoc with motor function and posture which may account for tricyclic antidepressant-induced extrapyramidal disorders. The results also indicate that the C57BL/6 mouse strain may be of experimental value for studying the mechanism underlying tricyclic-induced adverse reactions relevant to sedation and movement disorders as a function of genetic predisposition., Neuropathic pain is pain arising as a direct consequence of a lesion or disease affecting the somatosensory system. It is usually chronic and challenging to treat. Some antidepressants are first-line pharmacological treatments for neuropathic pain. The noradrenaline that is recruited by the action of the antidepressants on reuptake transporters has been proposed to act through beta2-adrenoceptors (beta2-ARs) to lead to the observed therapeutic effect. However, the complex downstream mechanism mediating this action remained to be identified. In this study, we demonstrate in a mouse model of neuropathic pain that an antidepressant's effect on neuropathic allodynia involves the peripheral nervous system and the inhibition of cytokine tumor necrosis factor a (TNFa) production. The antiallodynic action of nortriptyline is indeed lost after peripheral sympathectomy, but not after lesion of central descending noradrenergic pathways. More particularly, we report that antidepressant-recruited noradrenaline acts, within dorsal root ganglia, on beta2-ARs expressed by non-neuronal satellite cells. This stimulation of beta2-ARs decreases the neuropathy-induced production of membrane-bound TNFa, resulting in relief of neuropathic allodynia. This indirect anti-TNFa action was observed with the tricyclic antidepressant nortriptyline, the selective serotonin and noradrenaline reuptake inhibitor venlafaxine and the beta2-AR agonist terbutaline. Our data revealed an original therapeutic mechanism that may open novel research avenues for the management of painful peripheral neuropathies.
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Product Name

Nortriptyline

CAS RN

72-69-5
Record name Nortriptyline
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Melting Point

213 - 215 °C
Record name Nortriptyline
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Record name Nortriptyline
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
65,400
Citations
JR Hughes, LF Stead, T Lancaster - Nicotine & tobacco research, 2005 - academic.oup.com
… Another possible mechanism is that nortriptyline is a nicotine … , nortriptyline appears to be a weak nicotine receptor antagonist (Fryer & Lukas, 1999). In summary, although nortriptyline …
Number of citations: 149 academic.oup.com
M Åsberg, B Crönholm, F Sjöqvist, D Tuck - Br Med J, 1971 - bmj.com
… nortriptyline and therapeutic effect. Amelioration was most pronounced in the intermediate plasma level range (50-139 ng nortriptyline… for a therapeutic failure with nortriptyline: a too low …
Number of citations: 602 www.bmj.com
AV Prochazka, MJ Weaver, RT Keller… - Archives of Internal …, 1998 - jamanetwork.com
… We conclude that nortriptyline led to an increased short-term cessation rate compared with placebo. In … Nortriptyline may represent a new therapeutic approach to smoking cessation. …
Number of citations: 272 jamanetwork.com
JR Lipsey, GD Pearlson, RG Robinson, K Rao… - The Lancet, 1984 - Elsevier
… The efficacy of nortriptyline in the treatment of post-stroke … in depression in patients treated with nortriptyline than in a similar … Successfully treated patients had serum nortriptyline levels …
Number of citations: 740 www.sciencedirect.com
U Breyer‐Pfaff - Drug metabolism reviews, 2004 - Taylor & Francis
Amitriptyline (AT), the most widely used tricyclic antidepressant, undergoes oxidative metabolism in the side chain with production of the secondary amine nortriptyline (NT), a primary …
Number of citations: 98 www.tandfonline.com
SP Roose, F Laghrissi-Thode, JS Kennedy, JC Nelson… - Jama, 1998 - jamanetwork.com
… 22 (55%) of 40 improved with nortriptyline. Neither drug significantly affected blood … nortriptyline are effective treatments for depressed patients with ischemic heart disease. Nortriptyline …
Number of citations: 604 jamanetwork.com
JH Atkinson, MA Slater, RA Williams, S Zisook… - pain, 1998 - Elsevier
To assess the efficacy of nortriptyline, a tricyclic antidepressant, as an analgesic in chronic back pain without depression, we conducted a randomized, double-blind, placebo-controlled, …
Number of citations: 230 www.sciencedirect.com
CPN Watson, L Vernich, M Chipman, K Reed - Neurology, 1998 - AAN Enterprises
Objective (Background): Amitriptyline (AT) is a standard therapy for postherpetic neuralgia (PHN). Our hypothesis was that nortriptyline (NT), a noradrenergic metabolite of AT, may be …
Number of citations: 425 n.neurology.org
PJ Lustman, LS Griffith, RE Clouse… - Psychosomatic …, 1997 - journals.lww.com
… This investigation evaluated the effects of nortriptyline on … 8 weeks of treatment with nortriptyline targeted to therapeutic plasma … patients treated with nortriptyline compared with those …
Number of citations: 624 journals.lww.com
SM Hall, VI Reus, RF Muñoz, KL Sees… - Archives of general …, 1998 - jamanetwork.com
… serum levels for participants who were assigned to receive active nortriptyline and who … to result in lowered nortriptyline levels. Of the participants who received nortriptyline for whom we …
Number of citations: 547 jamanetwork.com

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